Superior Selectivity for α-Glucosidase vs. α-Amylase Enables Targeted Postprandial Glucose Modulation
Quercimeritrin was identified as the most selective inhibitor of α-glucosidase among 12 screened flavonoid glycosides [1]. It exhibited an IC50 value of 79.88 µM for α-glucosidase, while its IC50 for α-amylase was greater than 250 µM, demonstrating a selectivity index of >3.1 [1]. In vivo, oral administration of Quercimeritrin (100-200 mg/kg) to db/db mice effectively controlled postprandial blood glucose, achieving an inhibitory effect comparable to acarbose, a clinical standard, but without the gastrointestinal side effects commonly associated with acarbose [1]. This contrasts sharply with many less selective flavonoid glycosides, which often inhibit both enzymes non-specifically.
| Evidence Dimension | Enzyme Inhibition Selectivity (α-Glucosidase vs. α-Amylase) |
|---|---|
| Target Compound Data | IC50 (α-Glucosidase): 79.88 µM; IC50 (α-Amylase): >250 µM |
| Comparator Or Baseline | Comparator Set: 11 other flavonoid glycosides (unspecified). Positive Control: Acarbose (in vivo glucose control equivalent). |
| Quantified Difference | Selectivity Ratio: >3.1 (α-Amylase IC50 / α-Glucosidase IC50) |
| Conditions | In vitro enzyme inhibition assay; in vivo postprandial blood glucose test in db/db mice (oral dose). |
Why This Matters
This selective inhibition profile allows researchers to target postprandial hyperglycemia while minimizing off-target effects on pancreatic α-amylase, a key differentiator for diabetes research and functional food development.
- [1] Guo, F., An, J., Wang, M., Zhang, W., Chen, C., Mao, X., Liu, S., Wang, P., & Ren, F. (2023). Inhibitory Mechanism of Quercimeritrin as a Novel α-Glucosidase Selective Inhibitor. Foods, 12(18), 3415. View Source
